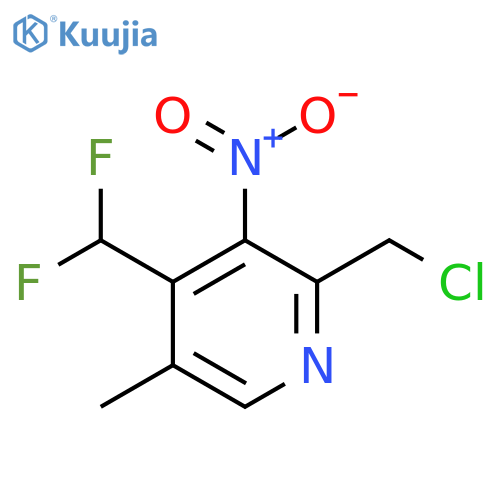Cas no 1805267-29-1 (2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine)

1805267-29-1 structure
商品名:2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine
CAS番号:1805267-29-1
MF:C8H7ClF2N2O2
メガワット:236.603187799454
CID:4897250
2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine
-
- インチ: 1S/C8H7ClF2N2O2/c1-4-3-12-5(2-9)7(13(14)15)6(4)8(10)11/h3,8H,2H2,1H3
- InChIKey: RKUDIRDLQYEVBE-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(=C(C(F)F)C(C)=CN=1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 237
- トポロジー分子極性表面積: 58.7
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029018233-250mg |
2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine |
1805267-29-1 | 95% | 250mg |
$1,048.60 | 2022-04-01 | |
| Alichem | A029018233-500mg |
2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine |
1805267-29-1 | 95% | 500mg |
$1,769.25 | 2022-04-01 | |
| Alichem | A029018233-1g |
2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine |
1805267-29-1 | 95% | 1g |
$2,981.85 | 2022-04-01 |
2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine 関連文献
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
1805267-29-1 (2-(Chloromethyl)-4-(difluoromethyl)-5-methyl-3-nitropyridine) 関連製品
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量